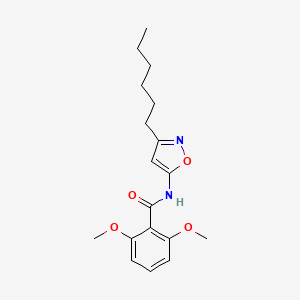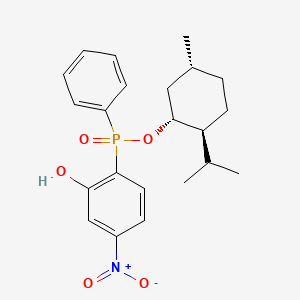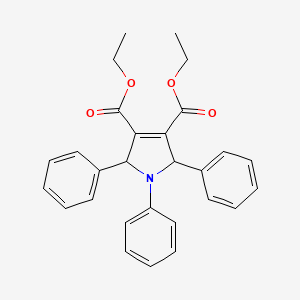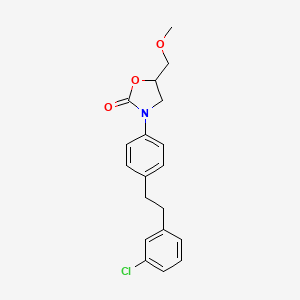
N-(3-Hexyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide typically involves the formation of the isoxazole ring followed by the attachment of the benzamide moiety. One common method involves the reaction of an alkyne with a nitrile oxide to form the isoxazole ring through a 1,3-dipolar cycloaddition reaction . The nitrile oxide can be generated in situ from an oxime precursor using an oxidizing agent such as N-chlorosuccinimide . The resulting isoxazole intermediate is then coupled with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of greener solvents and catalysts to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles or other derivatives.
Reduction: The compound can be reduced to form isoxazolines or other reduced derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide can be compared with other isoxazole derivatives such as:
Isoxazole: The parent compound with a simple isoxazole ring.
3-Methylisoxazole: A derivative with a methyl group at the 3-position.
5-Phenylisoxazole: A derivative with a phenyl group at the 5-position.
Uniqueness
N-(3-Hexylisoxazol-5-yl)-2,6-dimethoxybenzamide is unique due to the presence of both the hexyl group on the isoxazole ring and the dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
82559-76-0 |
|---|---|
Formule moléculaire |
C18H24N2O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-(3-hexyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C18H24N2O4/c1-4-5-6-7-9-13-12-16(24-20-13)19-18(21)17-14(22-2)10-8-11-15(17)23-3/h8,10-12H,4-7,9H2,1-3H3,(H,19,21) |
Clé InChI |
WIEGTZZXCHSOCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)





![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)




